molecular formula C13H12BrNO2 B2663607 N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide CAS No. 54110-49-5

N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B2663607
CAS No.: 54110-49-5
M. Wt: 294.148
InChI Key: ZRKGLIPIKVHAQP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide: is an organic compound characterized by the presence of a bromophenyl group attached to a furan ring, which is further substituted with dimethyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 4-bromoaniline with 2,4-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Furan-2,5-diones.

    Reduction: Amines or alcohols.

    Substitution: Azides or thiols substituted derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with biological targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π interactions with aromatic amino acids in the target proteins . These interactions can lead to inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine

Uniqueness: N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the presence of both dimethyl groups on the furan ring and the carboxamide functional group, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKGLIPIKVHAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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